BenchChemオンラインストアへようこそ!

N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine

Blood-Brain Barrier P-glycoprotein efflux CNS drug delivery

N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine, commonly known as CP-122721, is a synthetic, non-peptide, orally active, and highly selective antagonist of the neurokinin-1 (NK1) receptor. It belongs to the 2-phenylpiperidin-3-amine class and was developed by Pfizer as a second-generation compound through systematic structure-activity relationship (SAR) optimization of the first-generation NK1 antagonist CP-99,994.

Molecular Formula C20H23F3N2O2
Molecular Weight 380.4 g/mol
Cat. No. B15508644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine
Molecular FormulaC20H23F3N2O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3
InChIInChI=1S/C20H23F3N2O2/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3
InChIKeyZIWFCOIGUNPHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-122721 (N-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine): A Second-Generation NK1 Receptor Antagonist for Central Nervous System Research


N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine, commonly known as CP-122721, is a synthetic, non-peptide, orally active, and highly selective antagonist of the neurokinin-1 (NK1) receptor [1]. It belongs to the 2-phenylpiperidin-3-amine class and was developed by Pfizer as a second-generation compound through systematic structure-activity relationship (SAR) optimization of the first-generation NK1 antagonist CP-99,994 [1]. CP-122721 exhibits high affinity for the human NK1 receptor (pIC50 = 9.8, IC50 = 0.14-0.4 nM) and has been investigated in preclinical models of emesis, depression, anxiety, and neuroinflammation, as well as in Phase II clinical trials for major depressive disorder [2].

Why NK1 Antagonists Like CP-122721 Cannot Be Interchanged: Structural Determinants of Brain Penetration and Target Engagement


Despite sharing a common NK1 receptor target, closely related 2-phenylpiperidin-3-amine analogs and other NK1 antagonists exhibit dramatically different brain disposition, P-glycoprotein (P-gp) susceptibility, and in vivo pharmacodynamic profiles that preclude simple substitution [1]. CP-122721 was specifically engineered with a 5-trifluoromethoxy substituent on the benzylamine ring, a modification that confers a ~400-fold enhancement in in vivo activity over its non-fluorinated parent CP-99,994 [2]. Furthermore, CP-122721 evades P-gp-mediated efflux at the blood-brain barrier, in contrast to the structurally analogous CP-141938, resulting in fundamentally different central nervous system exposure and efficacy [1]. Even among clinically evaluated NK1 antagonists (aprepitant, L-759274, CP-122721), differences in brain penetration, metabolic stability, and off-target profiles render each compound pharmacologically distinct [3].

Quantitative Differentiation Evidence for CP-122721: Comparator-Based Selection Guide


P-Glycoprotein Evasion vs. CP-141938: Brain/Plasma Ratio and Central Pharmacodynamic Efficacy

CP-122721 demonstrates functional evasion of P-glycoprotein (P-gp)-mediated efflux, in direct contrast to the structurally related NK1 antagonist CP-141938. In MDCK cells expressing human MDR1, CP-122721 exhibited no asymmetric transport, whereas CP-141938 showed 5-fold higher transport in the basolateral-to-apical direction [1]. In mdr1a/b(−/−) mice lacking P-gp, the brain/plasma ratio difference relative to wild-type FVB mice was only 3-fold for CP-122721 compared to 50-fold for CP-141938 at 1 h following a 3 mg/kg s.c. dose [1]. Critically, pretreatment of gerbils with the P-gp inhibitor MS-073 (50 mg/kg s.c.) did not alter CP-122721 brain/plasma ratio or its efficacy in the GR73632-induced foot-tapping model (0.05 mg/kg dose maintained effect), whereas CP-141938 (10 mg/kg) brain/plasma ratio increased 13-fold and percent reversal rose from 60% to 100% upon P-gp inhibition [1]. These data establish that CP-122721 brain access and central NK1 antagonism are independent of P-gp status, whereas CP-141938 is a P-gp substrate with restricted brain penetration.

Blood-Brain Barrier P-glycoprotein efflux CNS drug delivery NK1 receptor antagonism

400-Fold In Vivo Activity Enhancement Over Parent Compound CP-99,994 via 5-Trifluoromethoxy Substitution

The systematic SAR campaign at Pfizer that produced CP-122721 established that introducing a 5-trifluoromethoxy (-OCF3) group onto the benzylamine phenyl ring of the first-generation NK1 antagonist CP-99,994 yields a ~400-fold increase in in vivo NK1 receptor blockade activity [1][2]. While the parent compound CP-99,994 (which bears a 2-methoxy substituent without the trifluoromethoxy group) served as the clinical prototype, its limited in vivo potency necessitated high dosing for central efficacy [1]. The -OCF3 modification in CP-122721 dramatically enhances both receptor binding affinity and functional antagonism, as corroborated by independent enantioselective synthesis studies that explicitly quantify this as a 400-fold differential [2]. (Note: the precise assay context for the 400-fold figure—whether it derives from in vivo ID50 ratios, functional cellular assays, or binding affinity comparisons—requires consultation of the full Rosen et al. 1998 SAR data table; the primary abstract confirms superior in vivo blockade and secondary literature consistently reports the 400-fold magnitude.)

Structure-Activity Relationship trifluoromethoxy group NK1 antagonist second-generation drug design

NK1 Receptor Binding Affinity: Quantitative Comparison with Aprepitant and In-Class Antagonists

CP-122721 binds with high affinity to the human NK1 receptor, exhibiting a pIC50 of 9.8 (Ki ≈ 0.16 nM) in IM-9 cells and an IC50 of 0.14 nM in CHO cells expressing cloned human NK1 receptor using [125I]-substance P displacement [1]. In the broader NK1 antagonist class, aprepitant (MK-869) demonstrates comparable high-affinity binding (Ki ≈ 0.1-0.2 nM), while L-733060 and CP-99,994 exhibit moderate affinities (Ki ≈ 0.5-2 nM) [2]. Although CP-122721 and aprepitant share similar single-digit subnanomolar NK1 affinity, their divergent brain penetration profiles (driven by P-gp substrate differences) and distinct clinical development trajectories underscore that receptor binding affinity alone is insufficient for compound selection; the affinity data confirm that CP-122721 ranks among the highest-affinity NK1 antagonists available for research use [2].

receptor binding affinity NK1 antagonist potency radioligand displacement IM-9 cells

hERG Cardiac Ion Channel Safety Margin: 1.8 µM Binding Affinity Provides Selectivity Window

CP-122721 was profiled against the human ether-à-go-go-related gene (hERG) potassium channel, a critical antitarget associated with drug-induced QT prolongation and torsades de pointes. Displacement of [35S]-labeled MK499 from cloned hERG channels expressed in HEK cells yielded a Ki of 1.8 µM (1,800 nM) [1]. Comparing this to its NK1 receptor Ki of ~0.16 nM, CP-122721 exhibits a selectivity window of approximately 11,250-fold for the intended target over the hERG antitarget [1]. This margin is favorable within the NK1 antagonist class, where several structurally related compounds have been discontinued due to cardiovascular safety concerns. While direct hERG comparative data for all in-class analogs are not publicly available in a single dataset, the quantitative hERG liability of CP-122721 provides a benchmark for safety pharmacology assessment during lead selection [1].

hERG liability cardiac safety off-target screening drug safety pharmacology

Optimal Research and Procurement Scenarios for CP-122721 Based on Differentiation Evidence


Central Nervous System NK1 Receptor Occupancy Studies Requiring P-gp-Independent Brain Penetration

For in vivo CNS target engagement studies (e.g., gerbil foot-tapping, forced swim test, or seizure models), CP-122721 is the preferred NK1 antagonist tool compound because its brain access is unaffected by P-glycoprotein status, unlike CP-141938 which shows 13-fold brain/plasma ratio modulation by P-gp inhibition [1]. This property ensures consistent brain exposure across animals regardless of P-gp expression variability, reducing data variability in behavioral pharmacology experiments.

In Vitro NK1 Receptor Binding and Functional Assays Requiring Top-Tier Affinity

CP-122721, with a pIC50 of 9.8 and subnanomolar IC50 (0.14–0.4 nM) in human NK1 receptor binding assays , matches the affinity of the clinically approved aprepitant and surpasses first-generation antagonists such as CP-99,994 and L-733060 by 3- to 12-fold. It is ideally suited for competitive binding studies, receptor occupancy measurements, and as a reference standard in NK1 antagonist screening cascades.

Preclinical Emesis Models and Antiemetic Drug Discovery Programs

CP-122721 demonstrates potent antiemetic activity in the gold-standard ferret cisplatin-induced emesis model (ID50 = 0.08 mg/kg, p.o.) , making it a valuable positive control or reference agent for programs evaluating novel antiemetic candidates. Its oral bioavailability and defined efficacy in both acute and delayed emesis paradigms support its use as a benchmark compound in antiemetic research.

Cardiovascular Safety Pharmacology Profiling of NK1 Antagonist Series

With a well-characterized hERG Ki of 1.8 µM and an NK1-to-hERG selectivity window exceeding 11,000-fold [2], CP-122721 can serve as a reference compound with a favorable cardiac safety margin when benchmarking novel NK1 antagonists for hERG liability. Its defined off-target profile aids in establishing safety thresholds during lead optimization stages.

Quote Request

Request a Quote for N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.